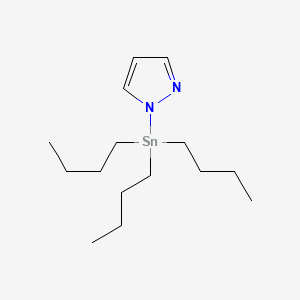

1-(Tributylstannyl)-1H-pyrazole

Description

1-(Tributylstannyl)-1H-pyrazole is an organotin compound featuring a pyrazole core substituted with a tributylstannyl group. This compound is primarily utilized in cross-coupling reactions, such as Stille couplings, due to the reactivity of the tin moiety in forming carbon-carbon bonds . Its derivatives are critical in synthesizing complex organic molecules, pharmaceuticals, and materials science applications. The tributylstannyl group enhances the compound's stability under specific reaction conditions while enabling regioselective transformations .

Properties

CAS No. |

58416-68-5 |

|---|---|

Molecular Formula |

C15H30N2Sn |

Molecular Weight |

357.12 g/mol |

IUPAC Name |

tributyl(pyrazol-1-yl)stannane |

InChI |

InChI=1S/3C4H9.C3H3N2.Sn/c3*1-3-4-2;1-2-4-5-3-1;/h3*1,3-4H2,2H3;1-3H;/q;;;-1;+1 |

InChI Key |

WACFHFPIUHTIKF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)N1C=CC=N1 |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

Organic Synthesis:

1-(Tributylstannyl)-1H-pyrazole is widely used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions, such as the Stille reaction. This reaction allows for the introduction of the pyrazole moiety into various organic molecules, facilitating the synthesis of complex structures.

Medicinal Chemistry:

The compound serves as a valuable building block in the development of pyrazole-containing drug candidates. Pyrazole derivatives have been studied for their potential pharmacological properties, including anti-inflammatory, analgesic, anticonvulsant, and anti-tumor activities . The presence of the tributylstannyl group may enhance solubility and reactivity, potentially improving the biological activity of synthesized compounds.

Table 1: Summary of Applications in Organic Synthesis

| Application Type | Description |

|---|---|

| Cross-Coupling Reactions | Used to form carbon-carbon bonds via Stille reactions. |

| Nucleophilic Reagent | Acts as a nucleophile to introduce pyrazole into various organic molecules. |

| Synthesis of Complex Molecules | Facilitates the construction of intricate organic frameworks. |

| Activity Type | Example Compounds | Potential Uses |

|---|---|---|

| Anti-inflammatory | Pyrazole derivatives | Treatment of inflammatory diseases |

| Anticonvulsant | Various synthesized analogs | Management of epilepsy |

| Anti-tumor | Pyrazole-based compounds | Cancer treatment research |

Case Studies

Case Study 1: Anticonvulsant Activity

Research has indicated that certain pyrazole derivatives synthesized using 1-(Tributylstannyl)-1H-pyrazole exhibit significant anticonvulsant properties. These compounds were evaluated for their efficacy through various pharmacological assays, demonstrating potential as therapeutic agents for epilepsy .

Case Study 2: Anti-inflammatory Properties

A series of pyrazole derivatives were synthesized to assess their anti-inflammatory effects. In vitro studies showed that these compounds could stabilize human red blood cell membranes, indicating potential for use in treating inflammatory conditions .

Case Study 3: Synthesis of Novel Drug Candidates

The compound has been utilized in synthesizing novel pyrazole-based heterocycles with promising biological activities. These studies have explored structure-activity relationships (SAR), leading to the identification of new candidates for further development in medicinal chemistry .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares 1-(Tributylstannyl)-1H-pyrazole with structurally related organotin and heterocyclic compounds:

Key Observations :

- Substituent Effects : The trifluoromethyl group in 1-Methyl-5-(tributylstannyl)-3-(trifluoromethyl)-1H-pyrazole increases molecular weight (439.15 vs. 371.15 g/mol) and enhances lipophilicity, influencing solubility and reactivity in cross-coupling reactions .

- Core Heterocycle : Replacing pyrazole with imidazole (e.g., 1-Methyl-2-(tributylstannyl)-1H-imidazole) alters electronic properties and coordination behavior, making it suitable for transition metal catalysis .

Key Observations :

- Catalyst Dependency: Tributylstannyl pyrazoles require transition metals (e.g., Cu, Pd) for cross-coupling, whereas non-stannylated arylpyrazoles are synthesized via thermal cyclocondensation .

- Regioselectivity : Ruthenium-catalyzed reactions favor ortho-alkylation (61–65% yield) over para-substitution (e.g., 1-(2-Cyclohexyl-4-fluorophenyl)-1H-pyrazole) .

Key Observations :

- Toxicity Profile: Organotin compounds like 1-(Tributylstannyl)-1H-pyrazole are classified as hazardous (Hazard Class 6.1) due to tin-related toxicity, limiting their in vivo applications .

- Biological vs. Synthetic Utility: Non-stannylated pyrazoles exhibit antimicrobial (e.g., 70% suppression of Plasmodium berghei ) and antifungal activity, whereas tributylstannyl derivatives are restricted to synthetic chemistry .

Preparation Methods

Procedure

-

Reagents :

-

1H-pyrazole (or substituted pyrazole)

-

Tributyltin chloride (BuSnCl)

-

Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as a base

-

Tetrahydrofuran (THF) or dimethylformamide (DMF) as solvent

-

-

Conditions :

-

Inert atmosphere (N or Ar)

-

Room temperature (20–25°C)

-

Reaction time: 16–24 hours

-

-

Workup :

-

Dilution with ethyl acetate (EtOAc)

-

Washing with saturated NHCl and brine

-

Drying over NaSO, filtration, and solvent evaporation

-

Purification via silica gel chromatography (Petroleum Ether:EtOAc gradient)

-

Example :

A mixture of 1H-pyrazole (1.0 equiv), BuSnCl (1.3 equiv), and NaH (1.5 equiv) in THF was stirred under N for 16 hours. After workup, column chromatography yielded 1-(Tributylstannyl)-1H-pyrazole with a purity >95%.

Lithium-Halogen Exchange Followed by Stannylation

This method is employed when starting from halogenated pyrazoles (e.g., 4-bromo-1H-pyrazole). The bromine atom is replaced via lithium-halogen exchange, followed by stannylation.

Procedure

-

Reagents :

-

4-Bromo-1H-pyrazole

-

n-Butyllithium (n-BuLi)

-

BuSnCl

-

THF

-

-

Conditions :

-

Temperature: −20°C to −10°C (lithiation), then 20°C (stannylation)

-

Reaction time: 20 minutes (lithiation) + 16 hours (stannylation)

-

-

Workup :

-

Similar to Method 1, with careful quenching to avoid side reactions.

-

Example :

n-BuLi (1.1 equiv) was added dropwise to 4-bromo-1H-pyrazole in THF at −20°C. After 20 minutes, BuSnCl (1.3 equiv) was added, and the mixture was stirred at room temperature for 16 hours. Purification afforded the product in 37% yield.

Palladium-Catalyzed Stille Coupling

While less common, Stille coupling can synthesize 1-(Tributylstannyl)-1H-pyrazole from stannylated precursors. This method is advantageous for functionalized pyrazoles.

Procedure

-

Reagents :

-

Pyrazole-bearing electrophilic group (e.g., iodide)

-

Hexamethylditin (SnMe) or BuSnSnBu

-

Palladium catalyst (e.g., Pd(OAc))

-

Ligand (e.g., XPhos)

-

1,4-Dioxane or toluene

-

-

Conditions :

-

Temperature: 100°C

-

Reaction time: 16 hours

-

Example :

A mixture of 3-iodo-1H-pyrazole, SnMe, Pd(OAc), and XPhos in dioxane was heated at 100°C for 16 hours under Ar. The product was isolated in 60% yield after chromatography.

Comparative Analysis of Methods

Key Observations:

-

Direct Stannylation offers simplicity but moderate yields.

-

Lithium-Halogen Exchange requires cryogenic conditions but is effective for brominated precursors.

-

Stille Coupling achieves higher yields but demands specialized reagents and catalysts.

Optimization Strategies

Solvent Selection

Base Influence

Q & A

Basic: What are the optimal synthetic routes for preparing 1-(tributylstannyl)-1H-pyrazole, and how can regioselectivity be controlled?

The synthesis typically involves stannylation of a pyrazole precursor. A common method is the reaction of lithiated pyrazole derivatives with tributyltin chloride. For example:

- Lithiation-Stannylation Protocol : React 1H-pyrazole with a strong base (e.g., LDA or NaHMDS) at low temperatures (-78°C) in anhydrous THF, followed by quenching with tributyltin chloride .

- Regioselectivity Control : Substituents on the pyrazole ring (e.g., electron-withdrawing groups like CF₃ at the 3-position) direct lithiation to the 5-position, ensuring regioselective stannylation .

- Yield Optimization : Use inert atmospheres (N₂/Ar) and rigorously dried solvents to minimize side reactions. Typical yields range from 60–80% after purification by column chromatography (ethyl acetate/hexane gradients) .

Basic: What analytical techniques are critical for characterizing 1-(tributylstannyl)-1H-pyrazole, and how are spectral contradictions resolved?

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can distinguish isotopic patterns for Sn (10 natural isotopes) .

- Contradiction Resolution : If X-ray crystallography (e.g., ORTEP-III) is available, compare bond lengths (Sn–C ≈ 2.1 Å) and angles to validate structural assignments .

Advanced: How does the tributylstannyl group influence the reactivity of 1H-pyrazole in cross-coupling reactions?

The Sn–C bond in tributylstannyl derivatives facilitates Stille couplings with aryl/vinyl halides. Key considerations:

- Catalyst Selection : Use Pd(PPh₃)₄ or Pd₂(dba)₃ with AsPh₃ as a ligand for high efficiency .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require elevated temperatures (80–100°C) .

- Side Reactions : Competing protodestannylation can occur; add CuI or CsF to suppress this .

- Example : Coupling with iodobenzene yields 1-arylpyrazoles in >70% yield .

Advanced: How can researchers address discrepancies in spectroscopic data for tributylstannyl-pyrazole derivatives?

Discrepancies often arise from:

- Dynamic Exchange : Tributyltin groups may exhibit fluxional behavior in NMR, causing signal broadening. Use low-temperature NMR (-40°C) to "freeze" conformers .

- Impurity Identification : Compare experimental HRMS with theoretical isotopic patterns to detect Sn-containing byproducts (e.g., distannanes) .

- Crystallographic Validation : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry (e.g., confirming Sn attachment at the 5-position) .

Advanced: What are the safety and handling protocols for 1-(tributylstannyl)-1H-pyrazole in laboratory settings?

- Toxicity : Tributyltin compounds are neurotoxic and environmentally hazardous. Use gloveboxes or fume hoods with HEPA filters .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. Avoid skin contact (H313/H333 warnings) .

- Waste Disposal : Quench residual tin compounds with KF or NaHCO₃ before aqueous disposal .

Advanced: How can 1-(tributylstannyl)-1H-pyrazole be utilized in designing transition metal complexes?

- Ligand Design : The pyrazole N-atoms coordinate to metal centers (e.g., Pt²⁺, Pd²⁺), while the Sn group can act as a leaving site for further functionalization .

- Case Study : Reaction with [PdCl₂(COD)] forms a Pd–pyrazole complex, which catalyzes Suzuki-Miyaura couplings with enhanced activity due to electron-donating Sn effects .

- Stability : Metal complexes are air-sensitive; store under inert gas and characterize via IR (νSn–C ≈ 500 cm⁻¹) and XPS (Sn 3d₅/₂ ≈ 485 eV) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.